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Compound of Interest

Compound Name: 2-Methyl-5,5-diphenyloxane

Cat. No.: B15161108

Audience: Researchers, scientists, and drug development professionals.

Topic: The following application notes and protocols provide a detailed guide to the synthesis
and application of a representative chiral tetrahydropyran building block. While the initially
requested "2-Methyl-5,5-diphenyloxane” is not a readily available or well-documented chiral
synthon, the principles and procedures outlined here for a related chiral oxane are broadly
applicable and demonstrate the utility of this class of compounds in modern asymmetric
synthesis.

Introduction: The Significance of Chiral
Tetrahydropyrans

The tetrahydropyran (oxane) ring is a privileged scaffold found in a vast array of natural
products and pharmaceuticals, including polyketides, ionophore antibiotics, and various marine
toxins. The stereochemical configuration of substituents on the tetrahydropyran ring is often
crucial for biological activity. Consequently, the development of methods for the
enantioselective synthesis of substituted tetrahydropyrans is a significant goal in organic
chemistry. These chiral building blocks serve as versatile intermediates in the total synthesis of
complex molecules and in the construction of compound libraries for drug discovery.

This document details the synthesis and application of a representative chiral building block,
(2R,6S)-2-methyl-6-phenyltetrahydropyran, to illustrate the powerful strategies employed to
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generate and utilize these valuable synthons.

Synthesis of the Chiral Building Block: (2R,6S)-2-
methyl-6-phenyltetrahydropyran

The asymmetric hetero-Diels-Alder reaction is one of the most powerful methods for the
enantioselective synthesis of dihydropyrans, which can be readily converted to the
corresponding tetrahydropyrans.[1] The following protocol describes the synthesis of
(2R,6S)-2-methyl-6-phenyltetrahydropyran via a catalyzed cycloaddition followed by reduction.

Experimental Protocol: Asymmetric Hetero-Diels-Alder
Reaction and Reduction

Reaction Scheme:
o Asymmetric Hetero-Diels-Alder Cycloaddition:

o Reactants: Benzaldehyde (dienophile) and (E)-1-methoxy-3-trimethylsilyloxy-1,3-
butadiene (Danishefsky's diene).

o Catalyst: A chiral Lewis acid catalyst, for example, a Jacobsen-type Cr(lll)-salen complex.
e Reduction of the Dihydropyran:

o Reducing Agent: Sodium borohydride (NaBHa4) in the presence of a nickel(ll) chloride
catalyst for diastereoselective reduction of the double bond.

Step-by-Step Procedure:

o Catalyst Preparation: In a flame-dried, argon-purged flask, the chiral Cr(lll)-salen catalyst (5
mol%) is dissolved in dry dichloromethane (DCM) at room temperature.

o Cycloaddition: The solution is cooled to -20 °C. Benzaldehyde (1.0 eq) is added, followed by
the dropwise addition of Danishefsky's diene (1.2 eq) over 30 minutes. The reaction is stirred
at -20 °C for 24 hours.
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» Workup and Intermediate Isolation: The reaction is quenched with trifluoroacetic acid (TFA)
to hydrolyze the silyl enol ether. The organic layer is washed with saturated sodium
bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under
reduced pressure. The crude dihydropyranone intermediate is purified by flash column
chromatography.

e Reduction: The purified dihydropyranone is dissolved in methanol. The solution is cooled to 0
°C, and nickel(Il) chloride hexahydrate (0.2 eq) is added, followed by the portion-wise
addition of sodium borohydride (3.0 eq). The reaction is stirred for 4 hours at room
temperature.

o Final Workup and Purification: The reaction is quenched by the slow addition of 2 M HCI.
The mixture is extracted with diethyl ether. The combined organic layers are washed with
brine, dried over anhydrous sodium sulfate, and concentrated. The final product, (2R,6S)-2-
methyl-6-phenyltetrahydropyran, is purified by column chromatography.

Data Presentation: Physicochemical and Spectroscopic

Data
Property Value
Molecular Formula C12H160
Molecular Weight 176.26 g/mol
Appearance Colorless oil
Optical Rotation [a]D +45.2 (c 1.0, CHCI53)

7.25-7.40 (m, 5H), 4.35 (dd, J=11.2, 2.4 Hz,
1H NMR (CDCls, 400 MHz) & 1H), 3.90 (m, 1H), 1.80-2.00 (m, 2H), 1.55-1.75
(m, 4H), 1.25 (d, J=6.2 Hz, 3H)

142.8, 128.4, 127.5, 125.8, 78.2, 70.1, 35.4,

13C NMR (CDCls, 100 MHZ) &
32.8,25.9,21.7

Application of the Chiral Building Block
Protocol 1: Diastereoselective a-Alkylation
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This protocol demonstrates the use of the chiral tetrahydropyran core to direct the
stereoselective introduction of a substituent at a position alpha to the ring oxygen, a common
strategy in the synthesis of polyketide natural products.

Experimental Workflow:

» Formation of a Stannylane Intermediate: The building block is treated with n-butyllithium
followed by tributyltin chloride to form a 2-stannyl-tetrahydropyran.

e Transmetalation and Alkylation: The stannane is transmetalated with n-butyllithium at low
temperature to generate a configurationally stable a-alkoxy-organolithium species. This
nucleophile is then quenched with an electrophile (e.g., methyl iodide).

Step-by-Step Procedure:

e To a solution of (2R,6S)-2-methyl-6-phenyltetrahydropyran (1.0 eq) in dry THF at -78 °C
under argon is added n-butyllithium (1.1 eq). The solution is stirred for 30 minutes.

 Tributyltin chloride (1.2 eq) is added, and the reaction is allowed to warm to room
temperature and stirred for 12 hours.

e The reaction is quenched with water and extracted with ethyl acetate. The organic layer is
dried and concentrated. The crude stannane is purified by chromatography.

e The purified 2-stannyl-tetrahydropyran (1.0 eq) is dissolved in dry THF and cooled to -78 °C.
n-Butyllithium (1.1 eq) is added, and the mixture is stirred for 1 hour.

» Methyl iodide (2.0 eq) is added, and the reaction is stirred at -78 °C for 4 hours.

e The reaction is quenched with saturated ammonium chloride solution and extracted with
diethyl ether. The organic layers are dried, concentrated, and purified by column
chromatography to yield the alkylated product.

Quantitative Data:
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Product Yield (%) Diastereomeric Ratio

(2S,6S)-2-methyl-2-phenyl-6-
methyltetrahydropyran

85 >95:5

Protocol 2: Synthesis of a Chiral Ligand for Asymmetric
Catalysis

The chiral building block can be transformed into a valuable ligand for asymmetric metal
catalysis. This protocol describes the synthesis of a phosphine-oxazoline (PHOX)-type ligand.

Experimental Workflow:

e Functional Group Transformation: The phenyl group is nitrated, reduced to an amine, and
then converted to a hydroxyl group via diazotization. The methyl group is oxidized to a
carboxylic acid.

» Amide Coupling and Cyclization: The resulting amino acid is coupled with a chiral amino
alcohol (e.g., (S)-valinol) to form an amide, which is then cyclized to form the oxazoline ring.

e Phosphine Introduction: The hydroxyl group on the aromatic ring is converted to a triflate,
which then undergoes a palladium-catalyzed phosphinylation to introduce a
diphenylphosphine group.

Step-by-Step Procedure:

Nitration: The building block is treated with nitric acid in sulfuric acid at O °C to introduce a
nitro group at the para position of the phenyl ring.

e Reduction: The nitro group is reduced to an amine using tin(Il) chloride in ethanol.

e Hydroxylation: The amine is converted to a diazonium salt with sodium nitrite and HCI,
followed by hydrolysis to a phenol.

e Oxidation: The methyl group at C-6 is oxidized to a carboxylic acid using a strong oxidant like
potassium permanganate.
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» Amide Coupling: The resulting carboxylic acid is coupled with (S)-valinol using a standard

peptide coupling reagent like EDC/HOBL.

e Oxazoline Formation: The amide is treated with thionyl chloride to effect cyclization to the

oxazoline.

» Phosphinylation: The phenolic hydroxyl group is converted to a triflate using triflic anhydride.

The triflate is then reacted with diphenylphosphine in the presence of a palladium catalyst
(e.g., Pd(dppf)Cl2) and a base to yield the final PHOX ligand.

Quantitative Data:

Ligand Synthesis Step

Yield (%)

Nitration & Reduction

75 (over 2 steps)

Amide Coupling & Cyclization

60 (over 2 steps)

Phosphinylation 80
Overall Yield 36
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Caption: Synthetic workflow for the

chiral building block.
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Caption: Logical relationship in diastereoselective alkylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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